N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group attached to an acetamide moiety, along with a dimethylpentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Preparation of 2-(4-methoxyphenoxy)acetic acid: This can be achieved by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the acetamide: The 2-(4-methoxyphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 2,4-dimethylpentan-3-amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)acetamide.
Reduction: Formation of N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpentan-3-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2,4-dimethylpentan-3-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)16(12(3)4)17-15(18)10-20-14-8-6-13(19-5)7-9-14/h6-9,11-12,16H,10H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJGLFFWUDMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)COC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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